molecular formula C20H17F2N3O3S B2589476 (4-(4,6-Difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone CAS No. 897482-48-3

(4-(4,6-Difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone

Cat. No.: B2589476
CAS No.: 897482-48-3
M. Wt: 417.43
InChI Key: BJQJXVKQSPOLBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "(4-(4,6-Difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone" is a synthetic molecule featuring a benzothiazole core substituted with fluorine atoms at the 4- and 6-positions, a piperazine ring, and a 2,3-dihydrobenzo[1,4]dioxin moiety linked via a methanone group. Key structural attributes include:

  • Benzothiazole Core: Known for its role in medicinal chemistry due to bioactivity in kinase inhibition and antimicrobial applications.
  • Piperazine Ring: Introduces conformational flexibility and improves solubility, a common strategy in drug design.
  • Dihydrodioxin Moiety: Contributes to planar rigidity and may influence lipophilicity and oxidative stability.

Properties

IUPAC Name

[4-(4,6-difluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-(2,3-dihydro-1,4-benzodioxin-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17F2N3O3S/c21-12-9-13(22)18-17(10-12)29-20(23-18)25-7-5-24(6-8-25)19(26)16-11-27-14-3-1-2-4-15(14)28-16/h1-4,9-10,16H,5-8,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJQJXVKQSPOLBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC3=C(C=C(C=C3S2)F)F)C(=O)C4COC5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17F2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (4-(4,6-Difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its complex structure and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique combination of a difluorobenzo[d]thiazole moiety linked to a piperazine ring and a benzo[b][1,4]dioxin structure. The presence of fluorine atoms is significant as they can enhance the compound's pharmacological properties.

Molecular Characteristics

PropertyValue
Molecular FormulaC₁₇H₁₈F₂N₄O₂S
Molecular Weight374.41 g/mol
CAS Number1013809-24-9

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The benzothiazole and piperazine components are known for their roles in modulating enzyme activities and receptor functions.

  • Enzyme Inhibition : The benzothiazole moiety can inhibit various enzymes by binding to their active sites, thereby disrupting normal biochemical pathways.
  • Receptor Modulation : The piperazine ring may act as an agonist or antagonist at certain receptors, influencing physiological responses.

Biological Activity

Research indicates that compounds with similar structures exhibit a range of biological activities including:

  • Antimicrobial Activity : Thiazole derivatives have shown promising results against various bacterial strains.
  • Anti-inflammatory Effects : Certain derivatives have been reported to reduce inflammation in animal models.
  • Antitumor Activity : Some studies suggest that compounds with similar scaffolds can induce apoptosis in cancer cells.

Case Studies

  • Antitumor Activity in vitro : A study demonstrated that thiazole derivatives exhibited cytotoxic effects on human cancer cell lines, leading to cell cycle arrest and apoptosis.
  • In vivo Efficacy : Research involving animal models showed that specific thiazole-containing compounds reduced tumor growth significantly compared to controls.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with structurally related compounds:

Compound NameBiological ActivityKey Differences
(4-(4,6-Difluorobenzo[d]thiazol-2-yl)piperazin)Moderate anti-inflammatoryLacks the benzo[b][1,4]dioxin moiety
(4-(4-chlorobenzo[d]thiazol-2-yl)piperazin)Lower cytotoxicityChlorine instead of fluorine

Scientific Research Applications

Structural Characteristics

The compound comprises several key structural elements:

  • Benzothiazole moiety : Known for its roles in various biological activities.
  • Piperazine ring : Often associated with psychoactive properties and drug development.
  • Dihydrobenzo[dioxin structure : Contributes to the compound's lipophilicity and potential receptor interactions.

Medicinal Chemistry Applications

  • Anticancer Activity :
    • Research indicates that compounds containing benzothiazole and piperazine derivatives exhibit promising anticancer properties. The unique structural features of this compound may enhance its efficacy against specific cancer cell lines by interacting with molecular targets involved in tumor growth and proliferation.
  • Antimicrobial Properties :
    • The presence of the benzothiazole moiety has been linked to antimicrobial activity. Studies suggest that derivatives of this compound could serve as potential candidates for developing new antibiotics or antifungal agents.
  • Neurological Disorders :
    • Compounds with piperazine rings are often explored for their neuropharmacological effects. This particular compound may have implications in treating conditions such as anxiety or depression due to its ability to interact with neurotransmitter systems.

Synthetic Methodologies

The synthesis of (4-(4,6-Difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone typically involves several key steps:

  • Formation of the Piperazine Intermediate :
    • The initial step involves reacting piperazine with appropriate halogenated compounds to form a piperazine derivative.
  • Introduction of the Difluorobenzo[d]thiazole Group :
    • The piperazine intermediate is then reacted with 4,6-difluorobenzo[d]thiazole through a coupling reaction facilitated by catalysts like palladium or copper.
  • Attachment of the Dihydrobenzo[b][1,4]dioxin Moiety :
    • The final step involves introducing the dihydrobenzo[b][1,4]dioxin group via a Friedel-Crafts acylation reaction using benzoyl chloride in the presence of a Lewis acid like aluminum chloride.

Case Study 1: Anticancer Activity

A study investigated the effects of similar benzothiazole derivatives on various cancer cell lines. Results indicated that these compounds inhibited cell proliferation and induced apoptosis through mechanisms involving mitochondrial pathways and caspase activation.

Case Study 2: Antimicrobial Evaluation

Research on thiazole derivatives demonstrated significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The study highlighted the potential of these compounds as lead structures for developing new antimicrobial agents.

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Structural Comparison with Thiazole Derivatives
Compound Core Structure Substituents Heterocycles Present
Target Compound Benzothiazole 4,6-Difluoro Piperazine, Dihydrodioxin
Compound 4 Thiazole 4-Chlorophenyl, Fluorophenyl Triazol, Pyrazole
Compound 5 Thiazole 4-Fluorophenyl Triazol, Pyrazole

Key Observations :

  • The target compound’s benzothiazole core differs from the simpler thiazole rings in compounds 4 and 5, which may alter electronic properties and steric interactions.
  • Fluorine placement (4,6- vs. para-substituted fluorophenyl groups in compounds 4/5) could lead to distinct dipole moments and crystal packing behaviors .

Physicochemical Properties and Reactivity

Table 2: Hypothetical Property Comparison (Based on Structural Trends)
Compound Molecular Weight* Predicted LogP Solubility (mg/mL)*
Target Compound ~480 2.8–3.5 <0.1 (Low)
Compound 4 ~520 3.5–4.0 <0.05 (Very Low)
Compound 5 ~504 3.0–3.7 <0.1 (Low)

*Estimated values based on structural analogs.

Analysis :

  • The dihydrodioxin moiety in the target compound may slightly improve solubility compared to purely aromatic systems (e.g., compounds 4/5) due to oxygen’s polarity.
  • Fluorine atoms and the piperazine ring could lower LogP relative to chlorinated derivatives (e.g., compound 4), enhancing bioavailability .

Spectroscopic and Crystallographic Characterization

  • Target Compound : Likely requires advanced NMR (e.g., 2D experiments) for full structural elucidation due to multiple heterocycles and fluorine coupling effects .
  • Compounds 4/5 : Characterized via single-crystal X-ray diffraction, revealing isostructural triclinic packing with planar conformations. The target compound’s dihydrodioxin group may disrupt planarity, leading to distinct crystallographic behavior.

Q & A

Basic: What are the key synthetic routes for synthesizing this compound, and how do reaction conditions influence yield and purity?

Answer:
The synthesis typically involves multi-step reactions, leveraging nucleophilic substitution and condensation. For example:

  • Step 1: Formation of the piperazine-benzothiazole core via refluxing 4,6-difluorobenzo[d]thiazol-2-amine with a piperazine derivative in ethanol under acidic conditions (e.g., glacial acetic acid) .
  • Step 2: Coupling with a dihydrobenzodioxin moiety using a methanone linker. This may involve acylation with 2,3-dihydrobenzo[b][1,4]dioxin-2-carbonyl chloride under basic conditions (e.g., potassium carbonate) in dichloromethane or ethanol .
  • Critical Factors:
    • Solvent Choice: Polar aprotic solvents (e.g., DMF) enhance nucleophilicity, while ethanol minimizes side reactions .
    • Temperature: Reflux (~80°C) ensures complete reaction but may require inert atmospheres to prevent oxidation .
    • Purification: Column chromatography (silica gel, EtOAc/petroleum ether) or recrystallization (DMF/EtOH) improves purity .

Basic: Which analytical techniques are most effective for characterizing this compound?

Answer:

  • NMR Spectroscopy:
    • 1H/13C NMR identifies proton environments (e.g., dihydrobenzodioxin’s methylene groups at δ ~4.3 ppm, piperazine protons at δ ~2.5–3.5 ppm) .
    • 19F NMR confirms fluorination patterns (δ ~-110 to -120 ppm for 4,6-difluoro substitution) .
  • Mass Spectrometry (MS): High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ ion) and fragmentation patterns .
  • X-ray Crystallography: Resolves stereochemistry and confirms crystal packing, as demonstrated for analogous piperazine derivatives .

Advanced: How can structure-activity relationship (SAR) studies be designed to optimize this compound’s biological activity?

Answer:

  • Variable Substituents: Systematically modify:
    • Benzothiazole Fluorination: Test 4,6-difluoro vs. monofluoro or non-fluoro analogs to assess receptor binding affinity .
    • Piperazine Substitutions: Introduce methyl or hydroxy groups to modulate lipophilicity and blood-brain barrier penetration .
  • Assay Design:
    • In Vitro: Use radioligand binding assays (e.g., for GPCRs or neurotransmitter transporters) with controls for nonspecific binding .
    • In Vivo: Evaluate pharmacokinetics (e.g., half-life in rodent models) and dose-response curves for efficacy/toxicity .
  • Data Analysis: Apply multivariate regression to correlate substituent properties (e.g., Hammett σ) with bioactivity .

Advanced: How should researchers address contradictions in reported biological activity data?

Answer:

  • Source Identification:
    • Assay Variability: Compare cell lines (e.g., HEK293 vs. CHO-K1) or receptor isoforms used across studies .
    • Solubility Issues: Use DMSO stocks ≤0.1% to avoid cytotoxicity, confirmed via MTT assays .
  • Methodological Replication:
    • Reproduce key studies with standardized protocols (e.g., fixed incubation times, serum-free conditions) .
    • Validate results using orthogonal techniques (e.g., SPR for binding affinity if radioligand assays conflict) .

Basic: What experimental designs are recommended for studying this compound’s environmental fate?

Answer:

  • Degradation Studies:
    • Hydrolysis: Incubate at pH 2–12 (25–50°C) and monitor via LC-MS for breakdown products (e.g., piperazine or benzodioxin fragments) .
    • Photolysis: Expose to UV light (λ = 254–365 nm) and quantify degradation kinetics .
  • Ecotoxicology:
    • Aquatic Toxicity: Use Daphnia magna or zebrafish embryos (OECD guidelines) to determine LC50/EC50 values .
    • Bioaccumulation: Measure logP (octanol-water partition coefficient) and BCF (bioconcentration factor) in algae or fish models .

Advanced: How can computational methods enhance the understanding of this compound’s mechanism of action?

Answer:

  • Molecular Docking:
    • Use AutoDock Vina to model interactions with target receptors (e.g., histamine H1/H4 or serotonin receptors) .
    • Validate docking poses with MD simulations (GROMACS) to assess binding stability over 100+ ns .
  • QSAR Modeling:
    • Train models on datasets of analogous benzothiazole/piperazine derivatives to predict ADMET properties .
  • Data Integration: Combine docking results with transcriptomics (RNA-seq) to identify off-target effects .

Basic: What are the best practices for ensuring reproducibility in synthesis protocols?

Answer:

  • Documentation: Record exact reagent grades (e.g., anhydrous vs. 95% purity), solvent batches, and humidity levels .
  • Quality Control:
    • Intermediate characterization (e.g., TLC, melting points) after each synthetic step .
    • Batch-to-batch consistency checks via HPLC (≥95% purity threshold) .
  • Collaborative Validation: Share protocols with independent labs for cross-verification .

Advanced: How can researchers investigate the compound’s potential for polymorph formation?

Answer:

  • Screening Methods:
    • Recrystallize from 10+ solvent systems (e.g., EtOH, acetonitrile, toluene) and analyze via PXRD .
    • Use DSC/TGA to detect thermal events indicative of polymorphic transitions .
  • Stability Testing:
    • Store polymorphs at 25°C/60% RH and 40°C/75% RH for 4 weeks; monitor form changes via Raman spectroscopy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.